molecular formula C25H29NO4 B12722358 Ancistrobrevine B CAS No. 146471-74-1

Ancistrobrevine B

Cat. No.: B12722358
CAS No.: 146471-74-1
M. Wt: 407.5 g/mol
InChI Key: XVHCBOXBWSMNHG-GJZGRUSLSA-N
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Description

Ancistrobrevine B is a naphthylisoquinoline alkaloid isolated from the roots of the West African liana Ancistrocladus abbreviatus. This compound belongs to a rare group of naphthylisoquinoline alkaloids with a fully dehydrogenated isoquinoline portion. This compound has shown moderate antiproliferative activities against leukemia cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ancistrobrevine B involves the coupling of a naphthalene moiety with a tetrahydroisoquinoline iodide. This method is effective for forming the hindered biaryl bond. The final product is revealed by deprotection .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ancistrobrevine B undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce naphthoquinones, while reduction reactions may yield tetrahydroisoquinolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ancistrobrevine B involves its interaction with cellular targets that regulate cell proliferation. It exerts its effects by inhibiting the growth of cancer cells through the disruption of specific molecular pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Ancistrobrevine B is structurally similar to other naphthylisoquinoline alkaloids such as ancistrobrevine A, ancistrobrevine C, and ent-dioncophylleine A. it is unique due to its specific coupling type and the presence of a fully dehydrogenated isoquinoline portion . This structural uniqueness contributes to its distinct biological activities.

List of Similar Compounds

This compound stands out among these compounds due to its moderate antiproliferative activities against leukemia cancer cells .

Properties

CAS No.

146471-74-1

Molecular Formula

C25H29NO4

Molecular Weight

407.5 g/mol

IUPAC Name

(1S,3S)-5-(4,5-dimethoxy-7-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol

InChI

InChI=1S/C25H29NO4/c1-13-9-17-16(7-8-20(28-4)25(17)21(10-13)29-5)24-18-11-14(2)26-15(3)23(18)22(30-6)12-19(24)27/h7-10,12,14-15,26-27H,11H2,1-6H3/t14-,15-/m0/s1

InChI Key

XVHCBOXBWSMNHG-GJZGRUSLSA-N

Isomeric SMILES

C[C@H]1CC2=C(C(=CC(=C2[C@@H](N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C

Canonical SMILES

CC1CC2=C(C(=CC(=C2C(N1)C)OC)O)C3=C4C=C(C=C(C4=C(C=C3)OC)OC)C

Origin of Product

United States

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